molecular formula C9H13N3 B3281410 5-(Piperidin-4-yl)pyrimidine CAS No. 733738-49-3

5-(Piperidin-4-yl)pyrimidine

Cat. No.: B3281410
CAS No.: 733738-49-3
M. Wt: 163.22 g/mol
InChI Key: HHFIXRJIGYQCIK-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

5-(Piperidin-4-yl)pyrimidine is a synthetic compound that has been found to interact with several targets. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They have been found to inhibit the enzymatic activity of CDK7 , a key integrator of cellular signal transduction . Moreover, they have been reported to have strong antiproliferative activity by inhibiting tubulin polymerization .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, it has been found to selectively reduce the enzymatic activity of CDK7 to 4% . The ether linkage between quinoline and piperidine has been indicated as crucial to the inhibitory effect .

Biochemical Pathways

The affected pathways and their downstream effects are diverse. For example, inhibition of CDK7 can affect regulation of the cell cycle and transcription . This can lead to changes in cell proliferation and survival, which are key processes in many diseases, including cancer.

Pharmacokinetics

It has been reported that variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, it has been found to limit the proliferation of several leukemia cell lines, trigger significant changes in protein and mRNA levels related to CDK7 inhibition, and induce apoptosis in dose- and time-dependent experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-4-yl)pyrimidine typically involves the coupling of a pyrimidine derivative with a piperidine derivative. One common method starts with 2-methylpyrimidine, which undergoes bromination, coupling, and catalytic hydrogenation to yield the target compound . The reaction conditions often include the use of palladium or rhodium catalysts for hydrogenation and various solvents such as ethanol or butanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Various nucleophiles, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

5-(Piperidin-4-yl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-(Piperidin-4-yl)pyrimidine is unique due to its combined structural features of both piperidine and pyrimidine rings. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its individual components .

Properties

IUPAC Name

5-piperidin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFIXRJIGYQCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733738-49-3
Record name 5-(piperidin-4-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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